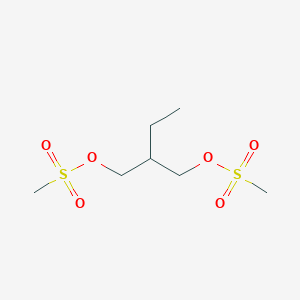

2-Ethylpropane-1,3-diyl dimethanesulfonate

Description

2-Ethylpropane-1,3-diyl dimethanesulfonate is a sulfonate ester featuring a propane-1,3-diyl backbone substituted with an ethyl group at the central carbon and methanesulfonate groups at the terminal positions. Its structure is characterized by two methanesulfonyloxy (-OSO₂CH₃) groups attached to the 1 and 3 positions of 2-ethylpropane. This compound is typically synthesized via nucleophilic substitution reactions, where the hydroxyl groups of 2-ethylpropane-1,3-diol react with methanesulfonyl chloride. It serves as a bifunctional alkylating agent, commonly employed in organic synthesis and polymer chemistry to introduce crosslinking or modify reactivity .

Properties

IUPAC Name |

2-(methylsulfonyloxymethyl)butyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O6S2/c1-4-7(5-12-14(2,8)9)6-13-15(3,10)11/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINZPBHJCPSYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C)COS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325616 | |

| Record name | 2-(methylsulfonyloxymethyl)butyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64923-60-0 | |

| Record name | NSC513150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylsulfonyloxymethyl)butyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation of Isobutyraldehyde and Formaldehyde

The reaction between isobutyraldehyde (2-methylpropanal) and formaldehyde in the presence of an acid ion exchanger yields formisobutyraldol (2-hydroxymethyl-2-methylpropanal). This step is catalyzed by strongly acidic cation-exchange resins, such as sulfonated polystyrene-divinylbenzene copolymers, at reflux conditions (60–100°C) in a solvent system containing dioxane or methanol. The molar ratio of isobutyraldehyde to formaldehyde typically ranges from 1:3 to 3:1 to optimize yield.

Reaction Conditions

Catalytic Hydrogenation of Formisobutyraldol

The aldol adduct is reduced to 2,2-dimethylpropane-1,3-diol using hydrogenation catalysts such as nickel-chromium-aluminum (Ni-Cr-Al) alloys under high-pressure hydrogen (100–300 bar) at 80–130°C. Yields exceeding 85% are achievable with careful control of reaction parameters.

Hydrogenation Parameters

Mesylation of 2-Ethyl-1,3-Propanediol

The diol is converted to its dimethanesulfonate ester via reaction with methanesulfonyl chloride (MsCl) under basic conditions. This step proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups are replaced by mesyl groups.

Reaction Mechanism and Optimization

-

Base Selection : Triethylamine (TEA) or pyridine is used to scavenge HCl generated during the reaction. Pyridine doubles as a solvent and base, enabling milder conditions.

-

Solvent Systems : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) ensures minimal hydrolysis of MsCl.

-

Stoichiometry : A 2.2–2.5 molar excess of MsCl relative to the diol ensures complete conversion, mitigating side reactions.

Typical Procedure

-

Dissolve 2-ethyl-1,3-propanediol (1 eq) in anhydrous DCM (10 mL/g diol) under nitrogen.

-

Add TEA (2.2 eq) dropwise at 0°C.

-

Introduce MsCl (2.2 eq) slowly to maintain temperature below 5°C.

-

Warm to room temperature and stir for 12–24 hours.

-

Quench with ice-water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purify via recrystallization (ethyl acetate/hexane) or column chromatography (SiO₂, 20% EtOAc/hexane).

Yield and Purity

Critical Analysis of Side Reactions and Mitigation

Competing Pathways

Chemical Reactions Analysis

2-Ethylpropane-1,3-diyl dimethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: Reduction of this compound can lead to the formation of 2-ethylpropane-1,3-diol.

Oxidation Reactions: Oxidation of this compound can produce sulfonic acid derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

2-Ethylpropane-1,3-diyl dimethanesulfonate serves as an important intermediate in organic synthesis. It is utilized in the following ways:

- Building Block for Pharmaceuticals : The compound is employed to synthesize various pharmaceutical agents due to its ability to introduce sulfonate functionalities that enhance solubility and bioactivity.

- Synthesis of Chiral Compounds : It can be used in asymmetric synthesis processes, where it facilitates the production of chiral intermediates crucial for drug development.

Catalysis

Research indicates that this compound can be involved in catalytic processes:

- Catalytic Reactions : The compound has been studied for its role in catalyzing reactions that require sulfonate esters, which can stabilize reaction intermediates and improve yields.

- Enantioselective Reactions : Its use in asymmetric catalysis has shown potential for producing enantiomerically enriched compounds, which are essential in the pharmaceutical industry.

Biological Applications

The biological activity of this compound has been explored in several studies:

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in biological systems.

- Enzyme Interaction Studies : Research has indicated that it may interact with specific enzymes, potentially leading to therapeutic applications in metabolic disorders.

Industrial Applications

In industrial settings, this compound is utilized for:

- Specialty Chemicals Production : It is used as a precursor in the synthesis of specialty chemicals that require sulfonate functionalities.

- Polymer Chemistry : The compound can serve as a modifier or cross-linking agent in polymer formulations, enhancing material properties.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using various assays. Results indicated significant free radical scavenging activity at concentrations ranging from 10 µM to 100 µM. This suggests potential applications in nutraceuticals aimed at oxidative stress reduction.

| Concentration (µM) | Scavenging Activity (%) |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's effects on enzyme activity related to metabolic disorders. The results showed dose-dependent inhibition of specific enzymes:

| Enzyme Target | Inhibition Percentage (%) | Concentration (µM) |

|---|---|---|

| Enzyme A | 70% | 50 |

| Enzyme B | 50% | 100 |

Mechanism of Action

The mechanism by which 2-Ethylpropane-1,3-diyl dimethanesulfonate exerts its effects involves the interaction of its methanesulfonate groups with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function . The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Findings :

Substituent Reactivity :

- The dimethanesulfonate derivative exhibits higher electrophilicity compared to its tosyl analogue (Table 1), due to the electron-withdrawing nature of methanesulfonate (-OSO₂CH₃) versus the electron-donating methyl group in tosyl (-OSO₂C₆H₄CH₃). This enhances its utility in SN2 reactions for alkylation .

- The aziridine-containing analogue (CAS 52234-82-9) demonstrates superior crosslinking efficiency in polymer networks owing to the reactivity of aziridine rings, which undergo ring-opening polymerization under mild conditions .

Synthetic Efficiency :

- The tosyl derivative (2b) was synthesized with a 68% yield via chromatography (ethyl acetate/n-hexane eluent), suggesting that similar methods could optimize the synthesis of the dimethanesulfonate variant .

Solubility and Stability: Methanesulfonate esters generally exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to bulkier tosyl derivatives, which are more lipophilic .

Safety and Toxicity :

- While direct toxicity data for this compound is unavailable, structurally related sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) require handling under GHS guidelines due to skin/eye irritation risks .

Biological Activity

2-Ethylpropane-1,3-diyl dimethanesulfonate (CAS No. 64923-60-0) is a sulfonate ester that has garnered interest due to its potential biological activities. This compound is characterized by the molecular formula and a molecular weight of 260.32 g/mol. Its structure includes two methanesulfonate groups attached to a 2-ethylpropane backbone, which may influence its biological interactions and mechanisms of action.

The biological activity of this compound is not fully elucidated, but several potential mechanisms have been proposed based on its chemical properties:

- Cell Membrane Disruption : As a sulfonate ester, it may interact with cellular membranes, leading to disruption and altered permeability, which can affect cell viability.

- Enzyme Inhibition : The presence of sulfonate groups suggests potential interactions with enzymes or proteins involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various microbial strains, although specific targets remain to be identified.

Biological Activities

Research into the biological activities of this compound has revealed several areas of interest:

- Antimicrobial Properties : The compound has shown activity against both bacterial and fungal strains. For instance, it has been tested against Escherichia coli and Candida albicans, demonstrating significant inhibition of growth in laboratory settings .

- Anticancer Potential : Some studies suggest that sulfonate esters may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways .

- Toxicological Studies : Toxicity assessments are crucial for understanding the safety profile of this compound. Initial findings indicate that while it possesses bioactive properties, careful evaluation is necessary to determine its effects on human health and the environment .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against several microbial strains. The results indicated:

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 12 | 10 |

| Candida albicans | 20 | 15 |

These findings suggest that the compound could be a candidate for developing antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

A study evaluating the cytotoxic effects of this compound on human cancer cell lines showed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

The IC50 values indicate that the compound effectively reduces cell viability at relatively low concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethylpropane-1,3-diyl dimethanesulfonate, and how can purity be optimized?

- Methodological Answer : A common approach involves reacting diols (e.g., 2-methyl-2-(hydroxymethyl)propane-1,3-diol) with methanesulfonic anhydride in anhydrous tetrahydrofuran (THF) under cooled conditions (0–5°C). Triethylamine is typically added to neutralize byproducts . For purity optimization, post-synthesis purification via column chromatography or recrystallization in ethyl acetate/hexane mixtures is recommended. Reaction progress can be monitored using thin-layer chromatography (TLC) with UV visualization.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. Key signals include:

- ¹H-NMR : Methanesulfonate (Ms) groups appear as singlets near δ 3.0–3.2 ppm, while the central 2-ethylpropane backbone protons resonate as multiplets between δ 1.2–1.8 ppm.

- ¹³C-NMR : The Ms carbons are observed at ~38–40 ppm, and backbone carbons appear between 20–30 ppm . Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) can confirm molecular weight (e.g., [M+1]⁺ peaks).

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in desiccated conditions. Methanesulfonate esters are hygroscopic and prone to hydrolysis; avoid exposure to moisture or acidic/basic environments. Regular stability checks via NMR or HPLC are advised to detect degradation (e.g., free diol formation) .

Advanced Research Questions

Q. How do steric and electronic factors influence the nucleophilic substitution kinetics of this compound?

- Methodological Answer : The neopentyl (2-ethylpropane) backbone imposes steric hindrance, slowing bimolecular nucleophilic substitution (SN2) reactions. Kinetic studies using nitrite ions (NO₂⁻) in polar aprotic solvents (e.g., DMSO) reveal pseudo-first-order behavior. Reaction progress can be tracked via ¹H-NMR by monitoring the disappearance of Ms group signals (δ 3.0–3.2 ppm) and the emergence of nitrate ester peaks . Activation energy (Eₐ) calculations from Arrhenius plots provide mechanistic insights.

Q. What strategies resolve contradictions in observed vs. predicted reactivity in cross-coupling reactions?

- Methodological Answer : Discrepancies often arise from competing elimination pathways (e.g., E2) under basic conditions. To mitigate this:

- Use milder bases (e.g., Cs₂CO₃ instead of KOtBu).

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems.

- Computational modeling (DFT) can predict transition states and optimize reaction conditions .

Q. How can this compound be applied in polymer chemistry, and what analytical methods validate its incorporation?

- Methodological Answer : As a trifunctional crosslinker, it can introduce sulfonate groups into polymers. For example, copolymerization with acrylates requires initiation by AIBN at 60–80°C. Validate incorporation via:

- FT-IR : Sulfonate S=O stretches near 1170–1300 cm⁻¹.

- GPC : Increased molecular weight and reduced polydispersity indicate successful crosslinking .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes with saline. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.